molecular formula C27H44 B14266957 Heptacosa-3,23-diene-1,25-diyne CAS No. 184694-53-9

Heptacosa-3,23-diene-1,25-diyne

Cat. No.: B14266957
CAS No.: 184694-53-9
M. Wt: 368.6 g/mol
InChI Key: OPSYRLQEOSPUSB-UHFFFAOYSA-N
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Description

Heptacosa-3,23-diene-1,25-diyne is a hypothetical or understudied 27-carbon organic compound featuring conjugated diene (C3–C4 and C23–C24 double bonds) and diyne (C1–C25 triple bonds) groups. Its linear unsaturated backbone distinguishes it from saturated alkanes (e.g., Heptacosane) and functionalized isocyanates (e.g., Hexamethylene diisocyanate) .

Properties

CAS No.

184694-53-9

Molecular Formula

C27H44

Molecular Weight

368.6 g/mol

IUPAC Name

heptacosa-3,23-dien-1,25-diyne

InChI

InChI=1S/C27H44/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h1,5,7-8,10H,9,11-27H2,2H3

InChI Key

OPSYRLQEOSPUSB-UHFFFAOYSA-N

Canonical SMILES

CC#CC=CCCCCCCCCCCCCCCCCCCC=CC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptacosa-3,23-diene-1,25-diyne typically involves the use of alkyne and alkene precursors. One common method is the coupling of terminal alkynes with alkenes using palladium-catalyzed cross-coupling reactions. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Heptacosa-3,23-diene-1,25-diyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Heptacosa-3,23-diene-1,25-diyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of heptacosa-3,23-diene-1,25-diyne involves its interaction with molecular targets through its conjugated double and triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules. The compound’s ability to undergo various chemical reactions makes it a versatile tool in studying molecular pathways and mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table contrasts key features of Heptacosa-3,23-diene-1,25-diyne with compounds from the evidence:

Compound Name CAS Structure Functional Groups Applications/Reactivity
This compound N/A Linear, unsaturated Diene, Diyne Hypothetical: Polymerization
Heptacosane 593-49-7 Linear, saturated alkane None Lab chemicals, inert substrates
Hexamethylene diisocyanate 822-06-0 Branched, functionalized Isocyanate (-NCO) Polyurethane production
3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo[...] N/A Bicyclic, heteroatom-rich Ether (-O-), Amide (-CONH-) Potential drug delivery systems

Key Observations :

  • Saturation vs. Unsaturation : Unlike Heptacosane (fully saturated), the target compound’s conjugated diene and diyne groups confer higher reactivity, such as susceptibility to electrophilic addition or cycloaddition reactions.
  • Functional Group Diversity : Hexamethylene diisocyanate’s isocyanate groups enable rapid polymerization, while the diyne groups in the target compound may favor click chemistry (e.g., Huisgen cycloaddition) .
  • Structural Complexity : The bicyclic compound in incorporates oxygen and nitrogen heteroatoms, enabling solubility and biocompatibility, whereas the linear diyne-diene structure may prioritize rigidity and conjugation .
Reactivity and Stability
  • Thermal Stability : Saturated alkanes like Heptacosane exhibit high thermal stability (decomposition >300°C), whereas conjugated diynes (e.g., the target compound) may decompose at lower temperatures due to strain in triple bonds.
  • Chemical Reactivity: Isocyanates () react exothermically with water or alcohols, forming urea or urethane linkages. In contrast, diynes participate in alkyne metathesis or Sonogashira couplings, suggesting divergent synthetic utility .

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